molecular formula C31H30N6O6 B600930 Desethyl Candesartan Cilexetil CAS No. 869631-11-8

Desethyl Candesartan Cilexetil

Cat. No.: B600930
CAS No.: 869631-11-8
M. Wt: 582.62
InChI Key:
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Description

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an ester prodrug of Candesartan. Candesartan is a potent angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is one of the degradation products of Candesartan Cilexetil and has been identified in various stability and forced degradation studies .

Biochemical Analysis

Biochemical Properties

Desethyl Candesartan Cilexetil interacts with angiotensin II receptor type 1 (AT1), acting as an antagonist . By binding to these receptors, it inhibits the vasoconstrictive action of angiotensin II, thereby reducing peripheral vascular resistance . This interaction involves proteins and enzymes such as angiotensin-converting enzyme (ACE) and cytochrome P450 2C9 (CYP2C9) .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways. It blocks the angiotensin II type-1 (AT1) receptor, which disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure . This blockade can affect gene expression related to vasoconstriction and fluid balance .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Candesartan in the body. Candesartan then binds to the angiotensin II type-1 (AT1) receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

Studies on Candesartan Cilexetil have shown that it has a long-lasting antihypertensive effect, continuing for more than a week .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, a single oral dose of Candesartan Cilexetil at 0.3 mg/kg reduced maximal blood pressure significantly in spontaneously hypertensive rats

Metabolic Pathways

This compound is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, and is excreted in an unchanged form through urine, biliary tract, and feces .

Transport and Distribution

It is known that Candesartan Cilexetil is rapidly and completely bioactivated by ester hydrolysis during absorption from the gastrointestinal tract to Candesartan .

Subcellular Localization

Given its mechanism of action, it is likely to interact with angiotensin II type-1 (AT1) receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil under specific conditions. The process typically includes:

Industrial Production Methods: While the industrial production of this compound is not as common as its parent compound, the methods used for its synthesis can be adapted for large-scale production. This involves optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Desethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxo Derivatives: Formed through oxidation.

    Substituted Analogs: Formed through substitution reactions at the tetrazole ring.

Scientific Research Applications

Desethyl Candesartan Cilexetil has several applications in scientific research:

Mechanism of Action

Desethyl Candesartan Cilexetil exerts its effects by interacting with the angiotensin II type 1 (AT1) receptors. It competes with angiotensin II for binding to these receptors, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of the workload on the heart .

Comparison with Similar Compounds

Uniqueness: Desethyl Candesartan Cilexetil is unique due to its specific degradation pathway and the resulting structural modifications. It serves as an important marker in stability studies and provides insights into the degradation behavior of Candesartan Cilexetil .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMFQHOVKQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869631-11-8
Record name Desethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What analytical techniques were employed to characterize Desethyl Candesartan Cilexetil and other impurities?

A1: The research paper [] describes the utilization of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to effectively identify and characterize this compound and four other potential degradation impurities present in Candesartan Cilexetil tablets.

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